2-[(1,1-Dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione
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Overview
Description
2-[(1,1-Dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione: N-isoindoline-1,3-dione , belongs to a class of aromatic compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. These molecules have garnered significant attention due to their diverse chemical reactivity and promising applications .
Preparation Methods
Synthetic Routes:: One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route leads to the formation of the N-isoindoline-1,3-dione scaffold, offering a straightforward and versatile pathway for accessing various substituted derivatives .
Industrial Production:: While industrial-scale production methods may vary, the synthetic strategies typically involve efficient condensation reactions, often catalyzed by transition metals or organocatalysts.
Chemical Reactions Analysis
Reactivity:: N-isoindoline-1,3-diones participate in various chemical transformations, including:
Oxidation: Oxidative processes can modify the carbonyl groups.
Reduction: Reduction reactions alter the isoindoline ring.
Substitution: Substituents can be introduced at different positions.
Cyclization: Intramolecular cyclizations yield fused heterocyclic structures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Cyclization: Acidic or basic conditions to promote intramolecular reactions.
Major Products:: The specific products depend on the substitution pattern and reaction conditions.
Scientific Research Applications
N-isoindoline-1,3-dione derivatives find applications in:
Pharmaceutical Synthesis: Potential drug candidates due to their diverse reactivity.
Herbicides: Active ingredients in weed control.
Colorants and Dyes: Used in the textile and ink industries.
Polymer Additives: Enhance material properties.
Organic Synthesis: Building blocks for complex molecules.
Photochromic Materials: Responsive to light.
Mechanism of Action
The exact mechanism varies based on the specific compound and its targets. N-isoindoline-1,3-diones likely interact with biological macromolecules (e.g., proteins, nucleic acids) through covalent or non-covalent interactions. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
N-isoindoline-1,3-diones stand out for their unique combination of structural features. Similar compounds include other isoindoline derivatives, such as phthalimides and succinimides.
Properties
Molecular Formula |
C13H11NO4S |
---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
2-[(1,1-dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H11NO4S/c15-12-10-3-1-2-4-11(10)13(16)14(12)7-9-5-6-19(17,18)8-9/h1-5H,6-8H2 |
InChI Key |
SKVXXLKCNIDAQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CS1(=O)=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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